molecular formula C9H16N4O B596290 2-(Dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one CAS No. 1227465-49-7

2-(Dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one

カタログ番号: B596290
CAS番号: 1227465-49-7
分子量: 196.254
InChIキー: UDKDUQIRQMLNLV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the 1,3,8-triazaspiro[4.5]decane class of molecules, a scaffold identified as a novel chemotype for delta opioid receptor (DOR) agonists . Research indicates that this chemotype is selective for the DOR over a panel of 167 other GPCRs and exhibits a slightly biased signaling profile toward G-proteins . This pharmacological profile is particularly valuable for developing new therapeutic candidates for neurological disorders, as it may differentiate them from other DOR agonists that have shown adverse effects like seizures in preclinical models . The primary research value of this compound lies in its potential as a lead for developing non-conventional DOR-targeting drugs for conditions such as chronic pain . Furthermore, derivatives based on the related 1,3,8-triazaspiro[4.5]decane structure have also been investigated for their role in inhibiting the mitochondrial permeability transition pore (PTP) through an interaction with the c subunit of FO-ATP synthase, suggesting potential applications in cardioprotection and research into ischemia reperfusion injury . This compound is offered for research purposes only and is not intended for diagnostic or therapeutic use.

特性

IUPAC Name

2-(dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-13(2)8-11-7(14)9(12-8)3-5-10-6-4-9/h10H,3-6H2,1-2H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKDUQIRQMLNLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2(CCNCC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801209225
Record name 2-(Dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801209225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227465-49-7
Record name 2-(Dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227465-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801209225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Table 1: Comparison of Synthetic Methods

ParameterLaboratory-ScaleIndustrial-ScaleMicrowave-Assisted
Reactor Type Batch (flask)Continuous flowMicrowave vial
Temperature Reflux (110°C)120–150°C120°C
Catalyst NonePalladium on carbonPd(dppf)Cl₂·CH₂Cl₂
Time 6–8 hours1–2 hours1 hour
Yield 60–70%85–90%75–80%

Critical Analysis of Methodologies

  • Condensation Efficiency : The choice of solvent (toluene vs. acetonitrile) impacts cyclization rates. Toluene’s high boiling point favors reflux conditions, while acetonitrile enhances microwave absorption.

  • Reduction Selectivity : Sodium borohydride minimizes over-reduction compared to lithium aluminum hydride, preserving the spiro structure.

  • Industrial Optimization : Flow chemistry eliminates batch-to-batch variability, critical for pharmaceutical applications .

化学反応の分析

Types of Reactions

2-(Dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated amine derivatives.

科学的研究の応用

2-(Dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-ulcer agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.

    Biological Studies: Its interactions with biological molecules are studied to understand its potential therapeutic effects.

作用機序

The mechanism of action of 2-(Dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Structural Comparison of Selected Spirocyclic Triazaspiro Compounds
Compound Name Molecular Formula Substituents/Modifications Key Features
2-(Dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one (Target) C₉H₁₆N₄O 2-(Dimethylamino), enone at C4 Enhanced solubility, reactive enone for derivatization
2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride C₈H₁₃N₃O·HCl 2-Methyl group, hydrochloride salt Improved crystallinity and stability; used in kinase inhibitor synthesis
8-(3-Bromo-5-chloropyridin-4-yl)-2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one C₁₃H₁₄BrClN₄O Halogenated pyridyl group at C8, 2-methyl Increased steric bulk; potential for targeting halogen-sensitive enzymes
2-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride C₁₄H₁₈ClN₃O₂ 3-Methoxyphenyl at C2, hydrochloride salt Aromatic substituent may enhance π-π stacking with biological targets
8-Methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine C₈H₁₅N₅ Additional nitrogen at C8, amine at C3 Broader hydrogen-bonding capacity; tested for antimicrobial activity

生物活性

2-(Dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one (CAS No. 1227465-49-7) is a heterocyclic compound characterized by its unique spiro structure and the presence of a dimethylamino group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of anti-ulcer and analgesic properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into informative tables.

  • Molecular Formula : C₉H₁₆N₄O
  • Molecular Weight : 196.25 g/mol
  • Structure : The spiro structure contributes to its unique chemical reactivity and potential biological interactions.

The biological activity of this compound is hypothesized to involve interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or pain pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, including opioid receptors, which are critical in pain management.

Medicinal Applications

Research indicates that this compound exhibits several promising biological activities:

  • Anti-Ulcer Activity : Studies have suggested that this compound may have protective effects against gastric ulcers by modulating gastric secretion and promoting mucosal defense mechanisms.
  • Analgesic Effects : Preliminary findings indicate potential analgesic properties, possibly through interactions with pain-related pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-UlcerReduces gastric acid secretion and promotes mucosal healing
AnalgesicExhibits pain-relieving properties in animal models
Receptor InteractionPotential agonist for delta-opioid receptors

Case Study Analysis

A recent study focused on the synthesis and biological evaluation of derivatives of this compound as selective delta-opioid receptor agonists. The study utilized a β-arrestin assay to screen the compounds for receptor activity and identified several analogs with enhanced potency compared to the parent compound. This suggests that structural modifications can significantly influence biological activity and receptor selectivity.

Synthesis and Production

The synthesis of this compound typically involves multi-step processes including:

  • Condensation Reactions : Combining N-benzylpiperidone with an appropriate amine under reflux conditions.
  • Optimization for Large Scale Production : Utilizing continuous flow reactors to enhance yield and purity.

Q & A

Q. Example Protocol :

Cyclize 1-methylpiperidin-4-one with thiosemicarbazide in glacial acetic acid to form the spiro intermediate.

Introduce dimethylamino groups via alkylation with dimethylamine hydrochloride .

How are triazaspiro compounds characterized to confirm structural integrity?

Basic Research Question
Advanced analytical techniques are essential:

  • NMR Spectroscopy : Proton and carbon NMR identify spirocyclic geometry and substituent positions (e.g., methyl groups at C2 or C8) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C9H17N3O for the base compound) with precision <5 ppm .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for novel derivatives .

Methodological Tip : Combine NMR with 2D experiments (COSY, HSQC) to assign overlapping signals in complex spiro systems .

What in vitro biological screening approaches are used to evaluate triazaspiro derivatives?

Basic Research Question
Initial screening focuses on target-specific assays:

  • Enzyme Inhibition : ATP synthase inhibition (IC50) measured via mitochondrial membrane potential assays .
  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) against Gram-positive/negative strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2) to assess antitumor potential .

Data Interpretation : Prioritize compounds with >50% inhibition at 10 µM for further optimization .

How can structure-activity relationship (SAR) studies guide the optimization of triazaspiro derivatives?

Advanced Research Question
SAR relies on systematic substituent variation:

  • Core Modifications : Replacing the dimethylamino group with bulkier substituents (e.g., trifluoromethyl) enhances lipophilicity and target binding .
  • Spiro Ring Expansion : Larger rings (e.g., 6-membered) may improve conformational flexibility for receptor interactions .
  • Bioisosteric Replacement : Substituting oxygen with sulfur in the spiro ring increases metabolic stability .

Case Study : Derivatives with 4-fluorophenyl groups showed 3-fold higher ATP synthase inhibition vs. unsubstituted analogs .

What strategies improve the pharmacokinetic (PK) properties of triazaspiro-based drug candidates?

Advanced Research Question
PK optimization involves:

  • LogP Adjustment : Introduce polar groups (e.g., hydroxyls) to reduce logP from >3 to 1–2, enhancing aqueous solubility .
  • Metabolic Stability : Replace labile esters with amides to resist hepatic hydrolysis .
  • In Vivo Testing : Administer lead compounds in myocardial infarction models to assess bioavailability and cardiac function recovery .

Key Metric : Aim for plasma half-life >4 hours in rodent models for sustained efficacy .

How should researchers resolve contradictions in biological activity data across similar triazaspiro analogs?

Advanced Research Question
Contradictions often arise from subtle structural differences:

  • Substituent Analysis : Compare electronic (e.g., electron-withdrawing F vs. donating OCH3) and steric effects on target binding .
  • Computational Modeling : Use molecular docking to identify critical binding pocket interactions (e.g., hydrogen bonds with ATP synthase subunit c) .
  • Validation Assays : Re-test disputed compounds under standardized conditions (e.g., fixed ATP concentrations) to minimize variability .

Example : A methyl group at C3 improved antibacterial activity by 10-fold, while ethyl analogs were inactive due to steric clashes .

What in vivo models are suitable for evaluating triazaspiro compounds in disease contexts?

Advanced Research Question

  • Myocardial Infarction : Murine models with ischemia-reperfusion injury assess cardioprotective effects (e.g., reduced infarct size and apoptosis) .
  • Neurological Disorders : Zebrafish models screen for anticonvulsant activity via locomotor response modulation .
  • Pharmacodynamic Markers : Measure mitochondrial ATP levels post-treatment to confirm target engagement .

Best Practice : Use blinded dosing and histopathology to eliminate bias in outcome assessment .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。